molecular formula C24H26F2N2O8S B1674630 Garenoxacin mesylate hydrate CAS No. 223652-90-2

Garenoxacin mesylate hydrate

Cat. No.: B1674630
CAS No.: 223652-90-2
M. Wt: 540.5 g/mol
InChI Key: IGTHEWGRXUAFKF-NVJADKKVSA-N
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Description

Garenoxacin mesylate [USAN] is a quinolone antibiotic used for the treatment of Gram-positive and Gram-negative bacterial infections. It was discovered by Toyama Chemical Co., Ltd. of Tokyo, Japan, and is marketed in Japan under the tradename Geninax . This compound is particularly noted for its broad-spectrum antibacterial activity.

Mechanism of Action

Garenoxacin mesylate hydrate, also known as Garenoxacin mesilate or Garenoxacin mesylate, is a quinolone antibiotic that is being investigated for the treatment of gram-positive and gram-negative bacterial infections .

Biochemical Analysis

Biochemical Properties

Garenoxacin mesylate hydrate is a potent inhibitor of bacterial DNA gyrase and Topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination . By inhibiting these enzymes, this compound prevents bacterial DNA from unwinding and duplicating, thereby inhibiting bacterial growth .

Cellular Effects

This compound has a broad spectrum of activity against a wide array of gram-positive and gram-negative bacteria, anaerobes, and fastidious organisms . It is particularly effective against infections caused by penicillin or fluoroquinolone-resistant S. pneumoniae . It also exerts potent effects on respiratory tract infections .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of bacterial DNA gyrase and Topoisomerase IV . These enzymes are involved in the process of bacterial DNA replication. By inhibiting these enzymes, this compound prevents the unwinding and duplication of bacterial DNA, thereby inhibiting bacterial growth .

Temporal Effects in Laboratory Settings

It has been shown to have a strong antibacterial activity against common respiratory pathogens, including drug-resistant strains .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models have not been explicitly mentioned in the search results. A study has shown that this compound is highly effective against wild-type strains and mutants in a mouse pneumonia model .

Metabolic Pathways

As a quinolone antibiotic, it is known to inhibit bacterial DNA gyrase and Topoisomerase IV, which are crucial enzymes in bacterial DNA replication .

Subcellular Localization

As a quinolone antibiotic, it is known to target bacterial DNA gyrase and Topoisomerase IV, which are located in the bacterial cytoplasm .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Garenoxacin mesylate involves multiple steps, including the formation of the quinolone core and the introduction of various functional groups. The key steps typically involve:

Industrial Production Methods

Industrial production of Garenoxacin mesylate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Garenoxacin mesylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of Garenoxacin mesylate with modified antibacterial properties .

Scientific Research Applications

Garenoxacin mesylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying quinolone synthesis and reactions.

    Biology: Investigated for its effects on bacterial DNA gyrase and topoisomerase IV.

    Medicine: Used in clinical studies for the treatment of bacterial infections, including those resistant to other antibiotics.

    Industry: Employed in the development of new antibacterial agents and formulations

Properties

IUPAC Name

1-cyclopropyl-8-(difluoromethoxy)-7-[(1R)-1-methyl-2,3-dihydro-1H-isoindol-5-yl]-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F2N2O4.CH4O3S.H2O/c1-11-15-5-2-12(8-13(15)9-26-11)16-6-7-17-19(21(16)31-23(24)25)27(14-3-4-14)10-18(20(17)28)22(29)30;1-5(2,3)4;/h2,5-8,10-11,14,23,26H,3-4,9H2,1H3,(H,29,30);1H3,(H,2,3,4);1H2/t11-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTHEWGRXUAFKF-NVJADKKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CN1)C=C(C=C2)C3=C(C4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)OC(F)F.CS(=O)(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C2=C(CN1)C=C(C=C2)C3=C(C4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)OC(F)F.CS(=O)(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26F2N2O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4048644
Record name Garenoxacin mesylate hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

540.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223652-90-2
Record name 3-Quinolinecarboxylic acid, 1-cyclopropyl-8-(difluoromethoxy)-7-[(1R)-2,3-dihydro-1-methyl-1H-isoindol-5-yl]-1,4-dihydro-4-oxo-, methanesulfonate, hydrate (1:1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=223652-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Garenoxacin mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223652902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Garenoxacin mesylate hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Quinolinecarboxylic acid, 1-cyclopropyl-8-(difluoromethoxy)-7-[(1R)-2,3-dihydro-1-methyl-1H-isoindol-5-yl]-1,4-dihydro-4-oxo-, methanesulfonate, hydrate (1:1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.130
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GARENOXACIN MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OXI6EF55FR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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